

# Data Presentation: A Summary of Inter-laboratory Comparison Results

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## Compound of Interest

Compound Name: *Dichlorvos*

Cat. No.: *B1670471*

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Proficiency Tests (PTs) are a formal method of inter-laboratory comparison, providing a snapshot of the performance of a large number of laboratories analyzing the same sample. The European Union Proficiency Test for Pesticides in Fruits and Vegetables (EUPT-FV) is a prominent example.

The following table summarizes the typical performance data for **dichlorvos** from a proficiency test, modeled after the EUPT-FV-21 report on a red cabbage matrix.<sup>[1]</sup> In this test, a known concentration of **dichlorvos** was spiked into the sample material and sent to numerous participating laboratories for analysis.

Parameter	Value	Description
Test Item	Red Cabbage Homogenate	A representative fruit and vegetable matrix.
Assigned Value (mg/kg)	0.050	The consensus concentration of dichlorvos determined from participant results.
Number of Participants	>150	Reflects a broad range of laboratories using different methods.
Minimum Required Reporting Level (MRRL) (mg/kg)	0.005	The lowest concentration at which laboratories are expected to detect and quantify dichlorvos.[1]
Percentage of Labs Detecting Dichlorvos	>95%	Indicates a high success rate in identifying the presence of the analyte.
Acceptable z-scores (%)	>90%	The percentage of laboratories with results within the acceptable range of the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Common Analytical Techniques	GC-MS/MS, LC-MS/MS	Gas Chromatography and Liquid Chromatography coupled with tandem Mass Spectrometry are the most prevalent methods.

Note: The data presented is representative of a typical proficiency test and is intended for comparative purposes. Actual results will vary between specific tests.

## Experimental Protocols

The following is a generalized experimental protocol for the analysis of **dichlorvos** residues in a fruit or vegetable matrix, based on common practices in proficiency tests and validated methods.

### 1. Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

- **Homogenization:** A representative 10-15 g sample of the fruit or vegetable matrix is homogenized.
- **Extraction:** The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
- **Salting-out:** A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken again for 1 minute.
- **Centrifugation:** The tube is centrifuged for 5 minutes at a high speed (e.g., 5000 rpm) to separate the acetonitrile layer containing the pesticides.

### 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- An aliquot of the acetonitrile extract (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent mixture.
- The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences. Magnesium sulfate is also included to remove excess water.
- The tube is vortexed for 30 seconds and then centrifuged for 5 minutes.

### 3. Instrumental Analysis

The final cleaned extract is analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- GC-MS/MS: Suitable for volatile and semi-volatile compounds like **dichlorvos**.
- LC-MS/MS: Offers high sensitivity and selectivity and is also widely used for **dichlorvos** analysis.[2]

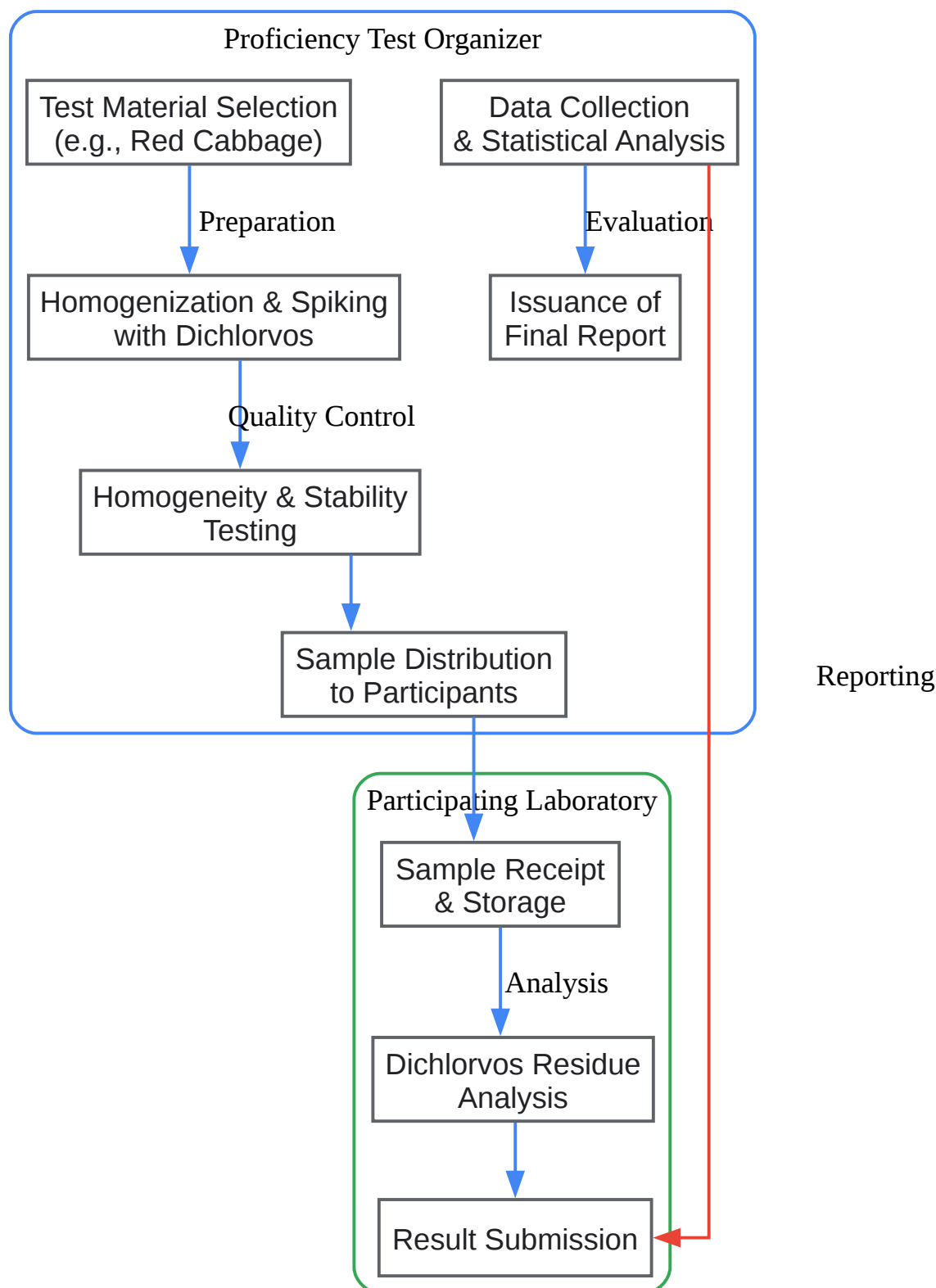
#### Method Validation Parameters

Laboratories validating their methods for **dichlorvos** analysis typically assess the following parameters:

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]
- Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
- Accuracy (% Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples. Recoveries in the range of 70-120% are generally considered acceptable.
- Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD).

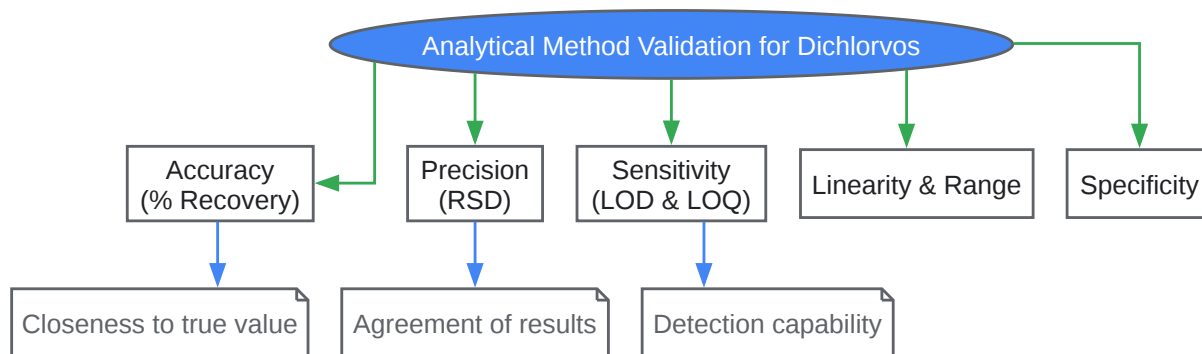
## Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in an inter-laboratory comparison and method validation, the following diagrams are provided.



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Caption: Workflow of a typical inter-laboratory comparison for **dichlorvos** residue analysis.



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Caption: Key parameters for the validation of a **dichlorvos** residue analysis method.

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## References

- 1. [eurl-pesticides.eu](http://eurl-pesticides.eu) [eurl-pesticides.eu]
- 2. EU Reference Laboratories for Residues of Pesticides [eurl-pesticides-datapool.eu]
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